molecular formula C7H9N3O B597739 N-(4-methylpyridazin-3-yl)acetamide CAS No. 1314406-37-5

N-(4-methylpyridazin-3-yl)acetamide

Cat. No. B597739
M. Wt: 151.169
InChI Key: UETUVCBXLMHOFG-UHFFFAOYSA-N
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Description

N-(4-methylpyridazin-3-yl)acetamide, also known as MPAA, is an organic compound that has been widely studied for its potential applications in scientific research. MPAA is a derivative of pyridazine, a heterocyclic compound that contains a six-membered ring with two nitrogen atoms and four carbon atoms. In

Scientific Research Applications

Antiallergic Properties

N-(4-methylpyridazin-3-yl)acetamide derivatives have been explored for their potential as antiallergic agents. For example, Menciu et al. (1999) found that certain acetamide compounds exhibited significant potency against allergic reactions, outperforming established antiallergic compounds like astemizole in specific assays. This highlights the potential of N-(4-methylpyridazin-3-yl)acetamide derivatives in developing new antiallergic medications (Menciu et al., 1999).

Synthesis and Chemical Modification

Kobayashi et al. (2008) discussed the synthesis of 2-(2-Imino-2,3-dihydropyrido[3,2-e]-1,3-thiazin-(Z)-4-ylidene)acetamide derivatives. The research described a two-step preparation process starting from commercially available compounds, signifying the compound's versatility and potential for various modifications (Kobayashi et al., 2008).

Anticancer Properties

Recent studies have also investigated N-(4-methylpyridazin-3-yl)acetamide derivatives for their anticancer properties. Evren et al. (2019) synthesized new derivatives and tested their activity against human lung adenocarcinoma cells, finding some compounds with selective cytotoxicity, indicating their potential use in cancer treatment (Evren et al., 2019).

Anticonvulsant Activity

Shakya et al. (2016) explored benzofuran-acetamide derivatives, including structures related to N-(4-methylpyridazin-3-yl)acetamide, for their anticonvulsant properties. They found that some compounds showed significant anticonvulsant activity, comparable to established anticonvulsant drugs (Shakya et al., 2016).

Chemical Properties and Coordination Complexes

Smolentsev (2017) studied copper(II) complexes with N-(4-methylpyridazin-3-yl)acetamide derivatives, highlighting the compound's chelating properties and potential applications in environmental chemistry and biology (Smolentsev, 2017).

Antimicrobial and Antitumor Activities

Wu et al. (2017) synthesized novel N-(4-methylpyridazin-3-yl)acetamide derivatives and evaluated their antitumor activities, particularly against cervical and lung cancer cell lines. This study further supports the potential of these compounds in cancer treatment (Wu et al., 2017).

properties

IUPAC Name

N-(4-methylpyridazin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-3-4-8-10-7(5)9-6(2)11/h3-4H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETUVCBXLMHOFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857085
Record name N-(4-Methylpyridazin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylpyridazin-3-yl)acetamide

CAS RN

1314406-37-5
Record name N-(4-Methylpyridazin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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